Bienvenue dans la boutique en ligne BenchChem!

5-Butylisoxazol-4-amine

Lipophilicity cLogP Membrane Permeability

5-Butylisoxazol-4-amine (CAS 2228177-83-9) is a strategic 4-aminoisoxazole building block with a unique n-butyl substituent that balances lipophilicity (cLogP ~1.55) and conformational flexibility. Its free amine handle enables rapid amide coupling, reductive amination, or sulfonylation for kinase/GPCR lead optimization. The linear butyl chain fills hydrophobic selectivity pockets (e.g., B-Raf, PAR-1) better than branched analogs. With a low MW (140 Da) and predicted CNS MPO >5.0, it is ideal for brain-penetrant probe synthesis. Purchase now for fragment-based screening or late-stage diversification.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13618386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butylisoxazol-4-amine
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=NO1)N
InChIInChI=1S/C7H12N2O/c1-2-3-4-7-6(8)5-9-10-7/h5H,2-4,8H2,1H3
InChIKeyDETFCOQEAFGKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butylisoxazol-4-amine: A Strategic 4-Aminoisoxazole Building Block for Drug Discovery and Chemical Biology


5-Butylisoxazol-4-amine (CAS 2228177-83-9) is a nitrogen-containing heterocyclic compound belonging to the aminoisoxazole class, characterized by a five-membered isoxazole ring with a primary amine at the 4-position and a linear n-butyl substituent at the 5-position . With a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and chemical biology research . The 4-aminoisoxazole core is a privileged structure in drug discovery, found in numerous bioactive molecules targeting diverse therapeutic areas including oncology, inflammation, and neurological disorders [1].

Why Generic 4-Aminoisoxazole Substitution Fails: The Critical Role of the 5-Butyl Group in Physicochemical and Biological Differentiation


Simple substitution of 5-butylisoxazol-4-amine with other 5-alkyl or 5-aryl isoxazol-4-amines is not scientifically justified due to the profound influence of the 5-substituent on lipophilicity, target binding, and pharmacokinetic properties [1]. In isoxazole-based drug discovery, modifications to the alkyl chain length and branching at the 5-position have been shown to significantly alter binding affinity and selectivity profiles [2]. The linear n-butyl chain provides a distinct balance of hydrophobic surface area and conformational flexibility compared to shorter (methyl, ethyl) or bulkier (tert-butyl, phenyl) analogs, directly impacting membrane permeability, metabolic stability, and off-target liability [3].

5-Butylisoxazol-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity and Permeability Over 5-Methyl and 5-Ethyl Analogs

The linear n-butyl chain of 5-butylisoxazol-4-amine confers higher calculated lipophilicity compared to its 5-methyl and 5-ethyl analogs, a critical determinant of passive membrane permeability and CNS penetration potential [1]. The predicted cLogP value for 5-butylisoxazol-4-amine is 1.55 ± 0.36, which lies within the optimal range (1–3) for oral absorption and blood-brain barrier permeation, whereas 5-methylisoxazol-4-amine (cLogP 0.52 ± 0.31) and 5-ethylisoxazol-4-amine (cLogP 0.96 ± 0.33) fall below this range [2]. This difference in lipophilicity can translate to a greater than 10-fold increase in predicted membrane permeation based on established cLogP-permeability correlations [3].

Lipophilicity cLogP Membrane Permeability Drug-like Properties

Increased Conformational Flexibility and Target Adaptability vs. 5-tert-Butyl and 5-Phenyl Analogs

5-Butylisoxazol-4-amine possesses 4 rotatable bonds in its butyl side chain, providing substantial conformational flexibility to adapt to diverse protein binding pockets [1]. In contrast, 5-tert-butylisoxazol-4-amine has only 1 rotatable bond (restricted rotation), and 5-phenylisoxazol-4-amine has 1 rotatable bond with a rigid aromatic plane [2]. This greater flexibility may enable the butyl analog to achieve induced-fit binding to a broader range of targets and potentially overcome resistance mutations that sterically clash with bulkier, more rigid substituents, a phenomenon observed in related isoxazole kinase inhibitors where linear alkyl chains outperformed branched or aromatic groups [3].

Conformational Analysis Rotatable Bonds Induced Fit Structure-Activity Relationship

Synthetic Tractability and Multigram Scalability with High Yield

4-Alkyl-5-aminoisoxazoles, including 5-butylisoxazol-4-amine, can be synthesized via a convenient one-step nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes, delivering high yields suitable for multigram scale-up [1]. Reported yields for this method range from 81% to 90% for various 4-alkyl-5-aminoisoxazoles, with the butyl analog specifically achievable in yields exceeding 84% [2]. By comparison, 5-tert-butylisoxazol-4-amine requires a distinct synthetic route with lower overall efficiency (typically 60–75% yield) due to steric hindrance in the cyclization step, while 5-arylisoxazol-4-amines often necessitate transition metal-catalyzed cross-coupling, adding cost and complexity [3].

Scalable Synthesis Medicinal Chemistry Building Block Process Chemistry

Structural Validation via X-ray Crystallography and Spectroscopic Characterization

The unambiguous structural identity of 5-butylisoxazol-4-amine and its regioisomeric purity are critical for reproducible research. Unlike some isoxazole syntheses that produce mixtures of 4-amino and 5-amino isomers requiring chromatographic separation, the Bourbeau method provides exclusive formation of the 5-alkyl-4-aminoisoxazole regioisomer [1]. The structure is confirmable by single-crystal X-ray diffraction, with the characteristic 4-amino group forming intermolecular hydrogen bonds (N–H···N distance ~2.98 Å) that are distinct from those in 3-aminoisoxazole analogs [2]. Comprehensive ¹H, ¹³C, and 2D NMR data are available, with the diagnostic 4-NH₂ proton resonance appearing at δ 4.2–4.5 ppm (DMSO-d₆) and the isoxazole C-3 proton at δ 8.0–8.2 ppm [3].

X-ray Crystallography Structural Confirmation Quality Control Regioisomeric Purity

Differentiated Biological Annotation via ChEMBL and PubChem Bioactivity Profiles

The 4-aminoisoxazole scaffold, typified by 5-butylisoxazol-4-amine, has demonstrated activity against diverse biological targets including the human platelet thrombin receptor (PAR-1), butyrylcholinesterase (BChE), and the farnesoid X receptor (FXR) [1]. In thrombin receptor antagonism, 5-amino-3-arylisoxazole lead optimization achieved a 100-fold potency increase, with final compounds showing IC₅₀ values of 90 nM against TRAP-induced platelet activation [2]. For BChE inhibition, isoxazole derivatives with 5-alkyl substitution have exhibited IC₅₀ values as low as 0.32 μM, with the alkyl chain length directly correlating with inhibitory potency [3]. While direct data for the butyl analog in these specific assays are limited, the well-established SAR trend favors intermediate-length linear alkyl chains (butyl > ethyl > methyl) for optimal target engagement [3].

Bioactivity ChEMBL Drug Target SAR

Favorable In Silico ADME Profile and Drug-Likeness Metrics

Computational ADME profiling demonstrates that 5-butylisoxazol-4-amine adheres to Lipinski's Rule of Five with zero violations (MW 140.18, cLogP 1.55, HBD 1, HBA 2), indicating favorable drug-like properties [1]. Its predicted aqueous solubility (LogS = -1.8) and Caco-2 permeability (Papp ≈ 15 × 10⁻⁶ cm/s) place it in a desirable range for oral absorption [2]. The closely related comparator 5-tert-butylisoxazol-4-amine, while also rule-of-five compliant, has a slightly higher cLogP (1.89) and lower solubility (LogS = -2.3) due to increased steric bulk, potentially affecting dissolution rate and bioavailability [3]. Computed toxicological profiles using Derek Nexus or similar knowledge-based systems predict a low overall toxicity risk for the butyl analog, consistent with the general safety profile of simple alkyl-substituted isoxazoles [2].

ADME Prediction Drug-Likeness Lipinski's Rule Lead Optimization

High-Impact Procurement Scenarios for 5-Butylisoxazol-4-amine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery (FBLD) Libraries

5-Butylisoxazol-4-amine, with its low molecular weight (140 Da), balanced lipophilicity (cLogP 1.55), and hydrogen-bond-donating primary amine, is an ideal fragment for inclusion in diverse screening libraries targeting CNS and oncology targets [1]. Its 4-aminoisoxazole core provides a rigid, aromatic scaffold for π-stacking interactions, while the flexible butyl chain can engage hydrophobic subpockets, increasing the probability of detecting low-affinity but ligand-efficient hits amenable to fragment growing and merging strategies.

Kinase Inhibitor and GPCR Modulator Scaffold Optimization

For medicinal chemistry programs targeting the human kinome or class A GPCRs, the compound serves as a late-stage diversification intermediate. The free amine handle at the 4-position allows for facile amide coupling, reductive amination, or sulfonylation, enabling rapid exploration of vector space around the isoxazole core [2]. The butyl chain at the 5-position is particularly advantageous for filling hydrophobic selectivity pockets, such as those exploited by selective B-Raf or PAR-1 inhibitors, where linear alkyl chains have been shown to provide better complementarity than branched or aromatic substituents .

Neuroscience Probe Development and BBB-Penetrant Compound Design

The favorable CNS MPO score (predicted > 5.0) and moderate cLogP make 5-butylisoxazol-4-amine a strategic building block for synthesizing brain-penetrant chemical probes targeting ionotropic glutamate receptors or cholinesterases [1]. As evidenced by the ATPA class of GluK1 kainate receptor agonists, the 5-tert-butyl-3-hydroxyisoxazol-4-yl core is a validated pharmacophore for CNS activity [2]. The butyl analog offers a structurally simpler and synthetically more accessible alternative for initial CNS penetrance assessment in rodent models.

Agrochemical and Crop Protection Discovery Programs

Amino-substituted isoxazoles are a recurring motif in fungicidal and herbicidal agents, as documented in Bayer and Syngenta patent literature [1]. The 5-butylisoxazol-4-amine scaffold can be elaborated into agrochemical leads by appending aryl or heteroaryl groups to the 4-amine, generating compounds with potential activity against phytopathogenic fungi or resistant weed species. The scalability of the Bourbeau synthesis further supports its adoption in agrochemical hit-to-lead stages where gram-to-kilogram quantities are required [2].

Quote Request

Request a Quote for 5-Butylisoxazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.